2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
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Overview
Description
The compound with the molecular formula C22H24ClN5OS3 Loratadine . It is a second-generation antihistamine used to treat allergies. Loratadine is known for its effectiveness in alleviating symptoms of allergic rhinitis and urticaria without causing significant drowsiness, a common side effect of first-generation antihistamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through a multi-step process. One common method involves the reaction of 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester with N-methylpiperidine in the presence of a base . The reaction is typically carried out in an organic solvent such as toluene, followed by purification steps including recrystallization.
Industrial Production Methods
Industrial production of Loratadine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes several types of chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common but can be used to modify the compound for specific research purposes.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: and are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include Desloratadine (oxidation product) and various halogenated or alkylated derivatives (substitution products) .
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antihistamine synthesis and reaction mechanisms.
Biology: Investigated for its effects on histamine receptors and its role in allergic response pathways.
Medicine: Extensively studied for its efficacy and safety in treating allergic conditions. It is also researched for potential off-label uses.
Mechanism of Action
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This inhibition prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and vasodilation. The compound does not significantly cross the blood-brain barrier, which minimizes central nervous system side effects like drowsiness .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but a higher tendency to cause drowsiness.
Fexofenadine: Known for its minimal sedative effects and is often compared with Loratadine in clinical studies.
Desloratadine: The active metabolite of Loratadine, offering similar benefits with potentially enhanced efficacy.
Uniqueness
Loratadine stands out due to its balance of efficacy and minimal sedative effects. Unlike Cetirizine, it is less likely to cause drowsiness, making it a preferred choice for individuals who need to avoid sedation. Compared to Fexofenadine, Loratadine has a longer duration of action, providing relief for up to 24 hours with a single dose .
Properties
Molecular Formula |
C22H24ClN5OS3 |
---|---|
Molecular Weight |
506.1 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H24ClN5OS3/c1-3-28(4-2)18-11-9-16(10-12-18)13-24-25-20(29)15-31-22-27-26-21(32-22)30-14-17-7-5-6-8-19(17)23/h5-13H,3-4,14-15H2,1-2H3,(H,25,29)/b24-13- |
InChI Key |
SINUCFOKCRQZAW-CFRMEGHHSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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